

# Application of Thistle Extracts in Nanoparticle Synthesis: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Distel*

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## Introduction

The field of nanotechnology is increasingly turning towards green synthesis methods as eco-friendly, cost-effective, and simple alternatives to traditional physical and chemical approaches. [1] Plant-mediated green synthesis is particularly advantageous as plants are readily available, safe to handle, and contain a wealth of phytochemicals like alkaloids, flavonoids, terpenoids, and phenols that can act as both reducing and stabilizing agents.[1][2] Thistle plants, particularly from the *Silybum* (Milk Thistle) and *Cirsium* genera, have emerged as potent candidates for this process. The seed extracts are rich in a flavonoid complex known as silymarin, which, along with other compounds, effectively reduces metal ions to form stable nanoparticles with a wide range of applications.[1][3][4]

These application notes provide an overview of the nanoparticles synthesized using thistle extracts, their diverse applications, and detailed protocols for their synthesis and characterization, tailored for researchers in materials science and drug development.

## Application Notes

### Overview of Nanoparticles Synthesized

Various metal and metal oxide nanoparticles have been successfully synthesized using extracts from different parts of thistle plants, primarily *Silybum marianum* (Milk Thistle). The phytochemicals in the extract, such as silymarin, act as natural reducing and capping agents, eliminating the need for toxic chemicals and harsh reaction conditions.[1][5] Nanoparticles

synthesized include Zinc Oxide (ZnO), Silver (Ag), Gold (Au), and Manganese Oxide (MnO).[5][6][7] The characteristics of these nanoparticles, such as size and shape, can be influenced by synthesis parameters like pH, temperature, and reaction time.[1][8]

## Key Applications

Nanoparticles derived from thistle extracts exhibit a broad spectrum of biological activities, making them promising for various applications.

- **Antimicrobial and Antibacterial Agents:** Zinc oxide and silver nanoparticles synthesized using milk thistle have demonstrated significant dose-dependent antibacterial effects against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*, *Pseudomonas syringae*) bacteria.[1][6][9] ZnO-NPs from *S. marianum* seeds showed potent activity against *S. aureus* with an inhibition zone of  $20 \pm 0.98$  mm and against *P. syringae* with a  $25 \pm 0.4$  mm inhibition zone.[1][10] This makes them suitable for use in antimicrobial coatings, food packaging, and therapeutic agents.[1]
- **Anticancer and Cytotoxic Activity:** These nanoparticles have shown promising anticancer properties. Manganese oxide (MnO) nanoparticles synthesized with milk thistle extract exhibited significant cytotoxic effects against human breast cancer cells (MDA-MB-468), with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 32.4 µg/mL after 48 hours.[7] Similarly, ZnO NPs showed cytotoxicity against hepatocellular carcinoma (HepG2) cells, with cell viability dropping to 22.88% compared to non-treated cells.[10] A nano-micelle formulation of milk thistle itself was shown to induce apoptosis in HepG2 and Huh-7 liver cancer cells at IC<sub>50</sub> values below 5 µg/ml.[11][12]
- **Pesticidal and Antifungal Activity:** Green synthesized ZnO-NPs have been evaluated for their potential as eco-friendly biopesticides.[13] They showed significant mortality rates against agricultural pests like *Tribolium castaneum* (78% mortality) and *Sitophilus oryzae* (74% mortality) after 72 hours.[1][14] Furthermore, they exhibited antifungal activity against plant pathogens such as *Fusarium oxysporum* and *Aspergillus niger*. [1]
- **Antioxidant Properties:** The presence of active plant compounds in the nanoparticle structure contributes to their bioactivity.[6] ZnO NPs synthesized from milk thistle seed extracts demonstrated potent antioxidant activity, which is beneficial for biomedical applications where oxidative stress is a concern.[10]

- Catalysis: Silver nanoparticles have demonstrated outstanding catalytic capabilities, for instance, in the reduction of 4-nitrophenol to 4-aminophenol.[15]

## Data Presentation

Table 1: Summary of Nanoparticles Synthesized Using Thistle Extracts

Nanoparticle Type	Thistle Species Used	Plant Part	Average Size	Morphology	Key Findings & Applications	Reference(s)
ZnO/Ag	Silybum marianum	Seed	17.5 nm	-	Showed dose-dependent antibacterial effects against E. coli and S. aureus.	[6][9]
MnO	Silybum marianum	Seed	52-57 nm	Spherical	Exhibited noteworthy anti-cancer properties against breast cancer cells (MDA-MB-468).	[7]
ZnO	Silybum marianum	Seed, Wild Plant, Callus	30.8 - 46.0 nm	Crystalline	Displayed antioxidant, antibacterial, and cytotoxic activities against HepG2 cells.	[10]
ZnO	Silybum marianum	Seed	51.80 nm	Monodispersed	Effective as a biopesticid	[1][14][16]

e against crop pests and showed antibacterial/antifungal activity.

Silymarin acts as a reducing agent; potential for anti-fibrotic therapies.

Highly stable nanoparticles formed at room temperature with potential antimicrobial use.

Modified with chitosan/alginate for enhanced bactericidal activity and reduced cytotoxicity.

Au (Gold)

Silybum marianum

Seed

16.66 - 19.51 nm

-

[4]

Ag (Silver)

Silybum marianum

Seed

1 - 25 nm

Spherical

[17]

Ag (Silver)

Cirsium congestum

-

-

-

[18]

Table 2: Biological Activities of Thistle-Synthesized Nanoparticles

Nanoparticle	Target Organism/Cell Line	Activity Metric	Result	Reference(s)
MnO	MDA-MB-468 (Breast Cancer)	IC50 (48h)	32.4 µg/mL	[7]
ZnO	HepG2 (Liver Cancer)	% Cell Viability	22.88 ± 1.58%	[10]
ZnO	Staphylococcus aureus	Zone of Inhibition	20 ± 0.98 mm	[10]
ZnO	Pseudomonas syringae	Zone of Inhibition	25 ± 0.4 mm	[1]
ZnO	Clavibacter michiganensis	Zone of Inhibition	18 ± 0.4 mm	[1]
ZnO	Tribolium castaneum (Pest)	% Mortality (72h)	78 ± 0.57%	[1][14]
Nano-Milk Thistle	Huh-7 (Liver Cancer)	IC50 (24h)	2.3 µg/mL	[11]
Nano-Milk Thistle	HepG2 (Liver Cancer)	IC50 (24h)	3.4 µg/mL	[11]

## Experimental Protocols

### Protocol 1: Preparation of Aqueous Thistle Extract

This protocol describes the general procedure for preparing an aqueous extract from thistle seeds or other tissues, which will serve as the reducing and stabilizing agent.

Materials:

- Thistle plant material (e.g., *Silybum marianum* seeds)

- Deionized or distilled water
- Beakers or Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Whatman No. 1 filter paper
- Grinder or mortar and pestle
- Storage bottles

Procedure:

- **Preparation of Plant Material:** Thoroughly wash the collected plant material with distilled water to remove any debris. If using fresh leaves, they can be used directly or dried in the shade to preserve phytochemicals.[19] For seeds, grind them into a fine powder.[10]
- **Extraction:** Mix the prepared plant material with distilled water. A common ratio is 1:10 (w/v), for example, 15 g of powdered seeds in 150 mL of distilled water in an Erlenmeyer flask.[10]
- **Heating:** Gently heat the mixture. A typical condition is boiling at 60°C for 10-30 minutes while stirring continuously.[1][20] This facilitates the extraction of active biomolecules.
- **Filtration:** After heating, allow the solution to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove solid plant residues.
- **Storage:** Collect the clear filtrate. This aqueous plant extract can be used immediately or stored at 4°C for future synthesis.[8]

## Protocol 2: Green Synthesis of Nanoparticles

This protocol outlines the green synthesis of ZnO and Ag nanoparticles using the prepared thistle extract.

### A. Synthesis of Zinc Oxide (ZnO) Nanoparticles

Materials:

- Thistle aqueous extract (from Protocol 1)
- Zinc nitrate hexahydrate ( $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) or Zinc acetate dihydrate
- Sodium hydroxide (NaOH) for pH adjustment
- Magnetic stirrer
- Centrifuge and centrifuge tubes

#### Procedure:

- Precursor Solution: Prepare a 0.06 M solution of zinc nitrate in distilled water.[1]
- Reaction Mixture: In a beaker, add 10 mL of the thistle seed extract to 100 mL of the zinc nitrate solution under constant stirring.[1]
- pH Adjustment: Adjust the pH of the mixture to 12 using NaOH. This is a critical step for the formation of ZnO NPs.[1][10]
- Incubation and Formation: Continue stirring the solution on a magnetic stirrer at a controlled temperature (e.g., 60-80°C) for approximately 2 hours.[1] The formation of nanoparticles is often indicated by a color change in the solution.
- Collection and Purification: After the reaction, centrifuge the solution at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the ZnO NPs.[10]
- Washing: Discard the supernatant and wash the nanoparticle pellet with distilled water or pure ethanol to remove impurities. Repeat the centrifugation and washing steps three times.
- Drying: Dry the purified pellet in a hot air oven to obtain the ZnO nanoparticle powder.

#### B. Synthesis of Silver (Ag) Nanoparticles

##### Materials:

- Thistle aqueous extract (from Protocol 1)

- Silver nitrate ( $\text{AgNO}_3$ )
- Magnetic stirrer
- Incubator or water bath

Procedure:

- Precursor Solution: Prepare a 1 mM aqueous solution of silver nitrate.
- Reaction Mixture: Mix the thistle extract with the silver nitrate solution. A common ratio is 1:1, for example, 15 mL of extract mixed with 15 mL of 1 mM  $\text{AgNO}_3$  solution.[21]
- Incubation: Cover the flask with aluminum foil to prevent photochemical reactions and incubate the mixture at a controlled temperature (e.g., 60°C) for 5 hours or at room temperature for 24 hours.[20][21]
- Observation: The synthesis of AgNPs is confirmed by a visual color change of the solution from light yellow to a dark reddish-brown, which is due to Surface Plasmon Resonance (SPR).[17][21]
- Purification: Collect and purify the nanoparticles using centrifugation and washing steps as described for ZnO NPs.

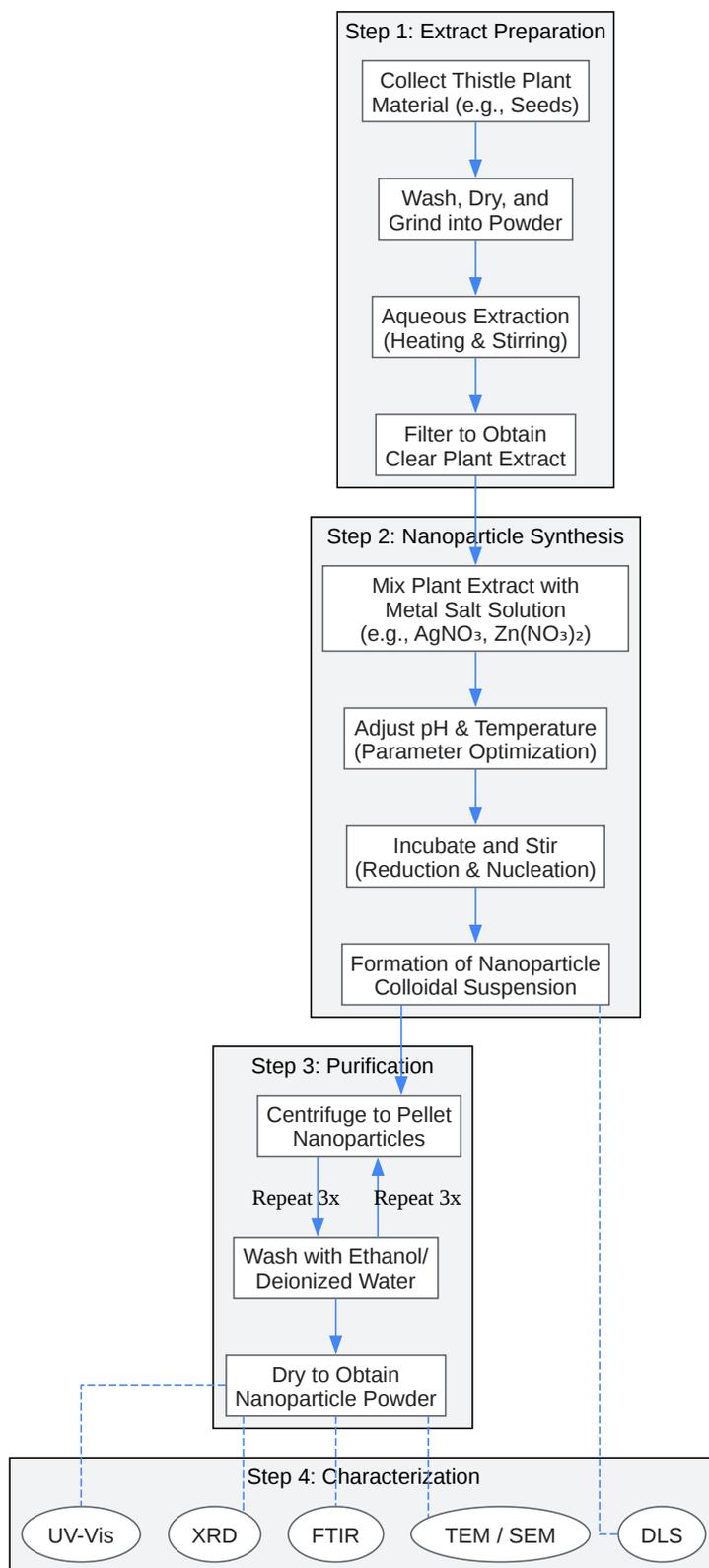
## Protocol 3: Characterization of Synthesized Nanoparticles

This protocol describes standard techniques to confirm the synthesis and characterize the properties of the nanoparticles.

- UV-Visible Spectroscopy:
  - Purpose: To confirm the formation of nanoparticles and monitor their stability.
  - Procedure: Record the absorption spectrum of the colloidal nanoparticle solution. AgNPs typically show a Surface Plasmon Resonance (SPR) peak between 415-450 nm, while ZnO NPs show an absorption peak around 360 nm.[14][17][20]

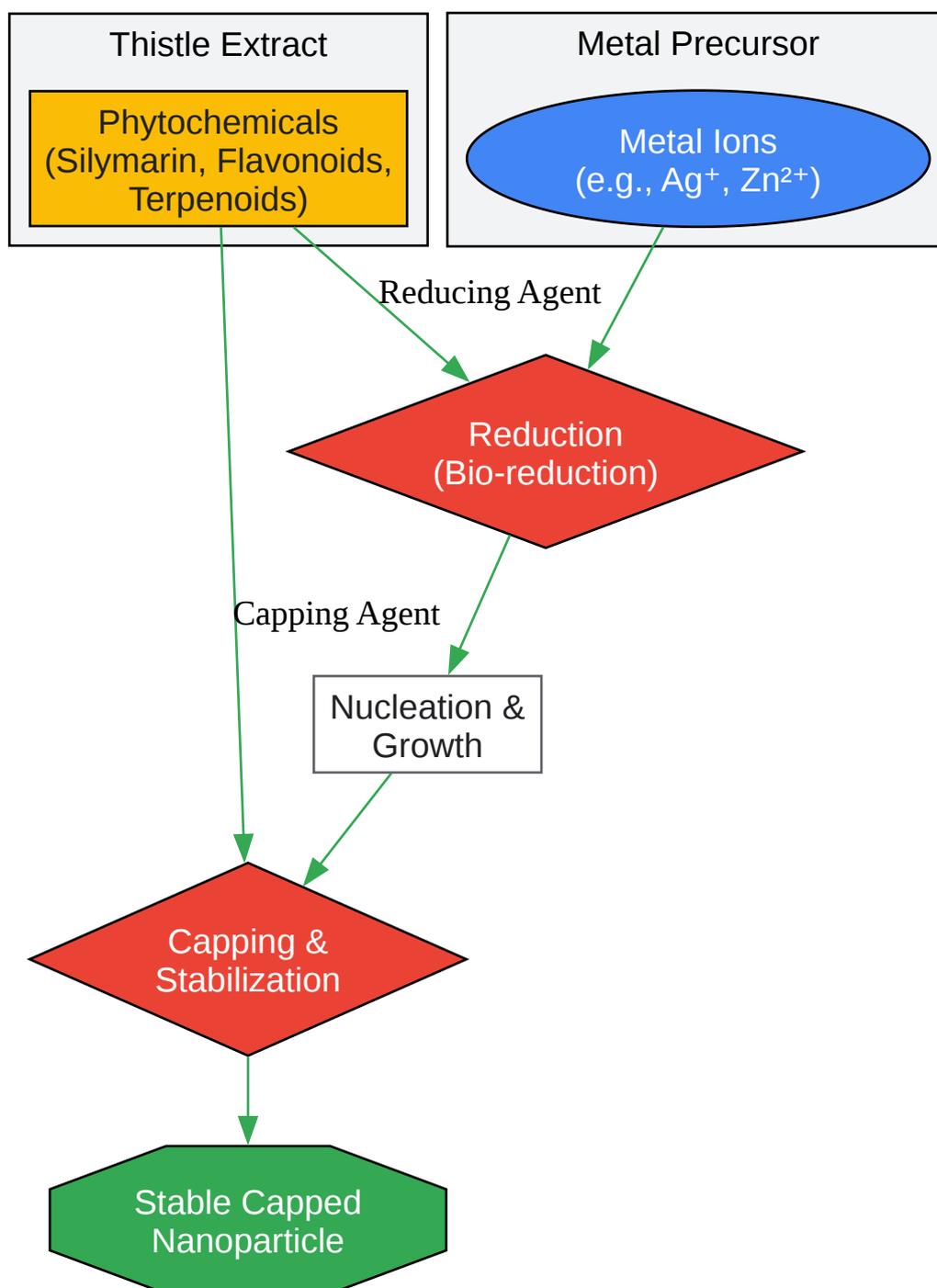
- X-Ray Diffraction (XRD):
  - Purpose: To determine the crystalline structure and average crystallite size of the nanoparticles.
  - Procedure: Analyze the dried nanoparticle powder. The resulting diffraction pattern can be compared with standard databases to confirm the material (e.g., face-centered cubic structure for AgNPs).[\[7\]](#)[\[17\]](#)[\[22\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR):
  - Purpose: To identify the functional groups from the plant extract that are responsible for the reduction and capping/stabilization of the nanoparticles.
  - Procedure: Analyze the dried nanoparticle powder to identify vibrational bands corresponding to biomolecules like phenols, flavonoids, and proteins.[\[5\]](#)[\[7\]](#)
- Electron Microscopy (SEM/TEM):
  - Purpose: To visualize the size, shape, and surface morphology of the nanoparticles.
  - Procedure: Prepare a sample by drop-casting a dilute solution of nanoparticles onto a carbon-coated copper grid (for TEM) or a stub (for SEM). TEM provides high-resolution images of individual particles, while SEM gives information about the surface topography.[\[7\]](#)[\[10\]](#)[\[17\]](#)
- Dynamic Light Scattering (DLS):
  - Purpose: To measure the particle size distribution and the surface charge (Zeta Potential) of the nanoparticles in a colloidal suspension.
  - Procedure: Analyze a dilute suspension of the nanoparticles. The Zeta potential value indicates the stability of the nanoparticle colloid.[\[3\]](#)[\[16\]](#)

## Visualizations



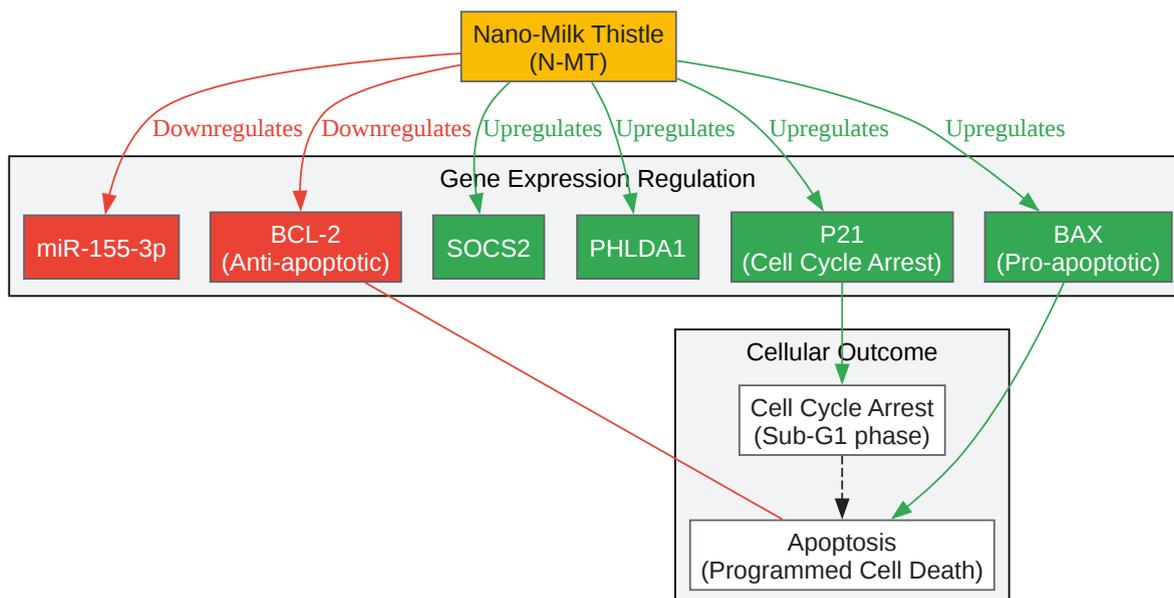
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Caption: General workflow for the green synthesis of nanoparticles using thistle extracts.



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Caption: Mechanism of thistle extract-mediated nanoparticle formation.



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Caption: Apoptosis pathway in cancer cells induced by Nano-Milk Thistle (N-MT).[11][12]

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